molecular formula C12H17NO B1599349 2-(4-Ethoxyphenyl)pyrrolidine CAS No. 383127-28-4

2-(4-Ethoxyphenyl)pyrrolidine

Cat. No. B1599349
M. Wt: 191.27 g/mol
InChI Key: PAFDTMCQTGTHTN-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)pyrrolidine (2-EPP) is an organic compound with a variety of applications in scientific research. It is a cyclic amine that is used as a model for the study of enzyme-catalyzed reactions and its mechanism of action, as well as its biochemical and physiological effects. It is also used in the synthesis of various other compounds.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reactivity : The compound 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) was synthesized through hydride transfer and characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, and NMR. It demonstrated potential in non-linear optics due to its first hyperpolarizability and was analyzed for stability using DFT calculations and molecular dynamics simulations, suggesting applications in developing new anticancer drugs (Murthy et al., 2017).

Corrosion Inhibition

  • Material Protection : Pyridine derivatives have been studied as corrosion inhibitors for steel, indicating the broader utility of pyrrolidine compounds in protecting materials from degradation. This application is crucial in industrial settings, where material longevity is vital (Ansari et al., 2015).

Electron Transport and Electrochromic Devices

  • Electronics and Optics : The research into alcohol-soluble n-type conjugated polyelectrolytes, incorporating pyrrolidine units, for use as electron transport layers in polymer solar cells, showcases the role of such compounds in improving device efficiency and charge transport (Hu et al., 2015). Additionally, dithienylpyrroles-based electrochromic polymers, including pyrrolidine derivatives, have been developed for high-contrast electrochromic devices, further emphasizing their significance in smart window technologies and display applications (Su et al., 2017).

Molecular Docking and Photophysics

  • Pharmacological and Chemical Studies : Molecular docking studies of certain pyrrolidine derivatives have demonstrated interactions with key biological receptors, offering insights into their potential as lead compounds in drug development (Hajam et al., 2021). The study of photophysical properties of compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine reveals the intricacies of intramolecular charge transfer and proton transfer processes, hinting at their utility in sensor technology and photonic devices (Behera et al., 2015).

Antioxidant Activity

  • Antioxidant Properties : The synthesis and evaluation of 3-pyrroline-2-ones have shown significant antioxidant activity, positioning these compounds as potential therapeutic agents against oxidative stress-related diseases (Nguyen et al., 2022).

Safety And Hazards

The compound should be stored under inert gas and handled with appropriate precautions .

properties

IUPAC Name

2-(4-ethoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12/h5-8,12-13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFDTMCQTGTHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407419
Record name 2-(4-ethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenyl)pyrrolidine

CAS RN

383127-28-4
Record name 2-(4-ethoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethoxyphenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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